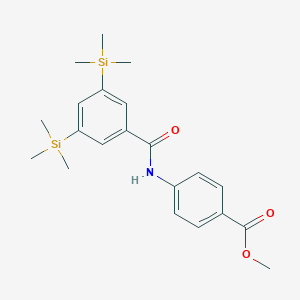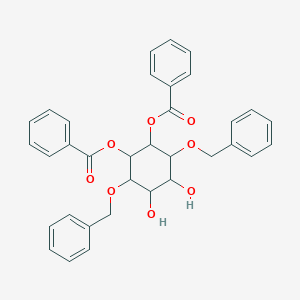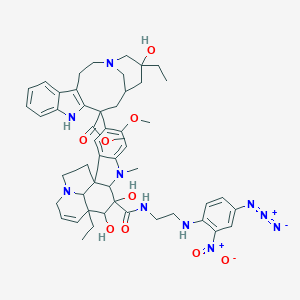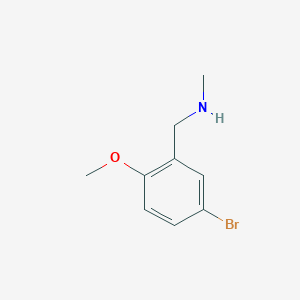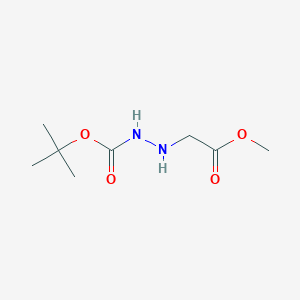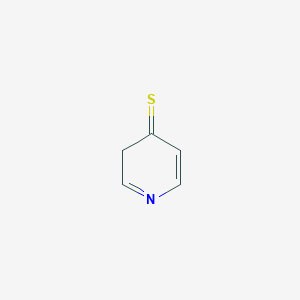
Pyridine-4(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-4(3H)-thione is a heterocyclic compound containing a sulfur atom and a nitrogen atom within a six-membered ring structure It is a derivative of pyridine, where the sulfur atom replaces one of the hydrogen atoms in the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridine-4(3H)-thione can be synthesized through several methods. One common approach involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield this compound .
Another method involves the reaction of phenylazocyanothioacetamide with malononitrile to form this compound, which can further react with phenacylbromide to yield the pyridine-S-phenacyl derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridine-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Pyridine-4(3H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial activity and is used in the development of new antibiotics.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Pyridine-4(3H)-thione involves its ability to interact with various molecular targets. It can increase cellular levels of copper and damage iron-sulfur clusters of proteins essential for fungal metabolism and growth . This makes it effective as an antimicrobial agent. Additionally, it can form hydrogen bonds with therapeutic targets, enhancing its bioavailability and efficacy .
Comparison with Similar Compounds
Pyridine-4(3H)-thione can be compared with other similar compounds, such as:
Pyridinone: Both compounds have a pyridine ring, but this compound contains a sulfur atom, while pyridinone contains an oxygen atom.
Thienopyridine: This compound contains both sulfur and nitrogen atoms in a fused ring system.
The uniqueness of this compound lies in its sulfur atom, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing counterparts.
Properties
CAS No. |
128971-67-5 |
|---|---|
Molecular Formula |
C5H5NS |
Molecular Weight |
111.17 g/mol |
IUPAC Name |
3H-pyridine-4-thione |
InChI |
InChI=1S/C5H5NS/c7-5-1-3-6-4-2-5/h1,3-4H,2H2 |
InChI Key |
OWEKKVZCXWKHAO-UHFFFAOYSA-N |
SMILES |
C1C=NC=CC1=S |
Canonical SMILES |
C1C=NC=CC1=S |
Synonyms |
4(3H)-Pyridinethione(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


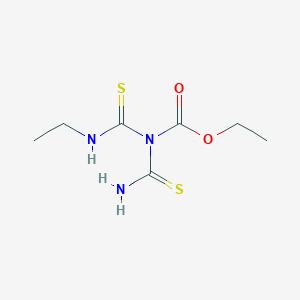
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B145012.png)
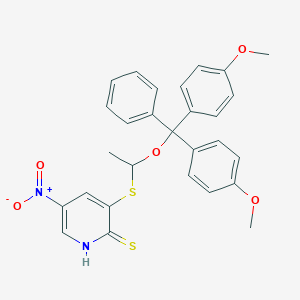
![[3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol](/img/structure/B145014.png)

![6-[6-[6-[6-[6-[6-[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B145018.png)

